

Iridium vs. Rhodium: A Comparative Guide to Hydrogenation Catalysts

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The selective reduction of unsaturated bonds is a cornerstone of modern organic synthesis, particularly in the pharmaceutical and fine chemical industries. Among the array of available catalysts, iridium and rhodium complexes have emerged as powerful tools for asymmetric hydrogenation, enabling the synthesis of chiral molecules with high enantiopurity. This guide provides an objective comparison of iridium and rhodium catalysts, supported by experimental data, to aid researchers in selecting the optimal catalyst for their specific applications.

Executive Summary

Iridium and rhodium catalysts exhibit distinct and often complementary activities in asymmetric hydrogenation. A primary determinant in catalyst selection is the nature of the substrate.

- Iridium catalysts, particularly those with P,N-ligands (e.g., PHOX ligands), have proven to be exceptionally effective for the hydrogenation of unfunctionalized and sterically hindered olefins.^{[1][2]} These substrates often show low reactivity and enantioselectivity with traditional rhodium and ruthenium catalysts.
- Rhodium catalysts, typically employing diphosphine ligands (e.g., BINAP, DIPAMP), are the catalysts of choice for the asymmetric hydrogenation of olefins bearing a coordinating functional group adjacent to the C=C double bond.^{[1][2]} This coordinating ability is crucial for achieving high enantioselectivity.

This guide will delve into the performance of these catalysts across different substrate classes, present available quantitative data, and provide detailed experimental protocols for key reactions.

Performance Comparison: Iridium vs. Rhodium

The following tables summarize the performance of iridium and rhodium catalysts in the asymmetric hydrogenation of various substrates. It is important to note that direct comparisons under identical conditions are not always available in the literature.

Unfunctionalized Olefins

Iridium catalysts generally exhibit superior performance for the hydrogenation of olefins lacking a coordinating group.

Substrate	Catalyst System	S/C Ratio	Time (h)	Pressure (bar H ₂)	Conversion (%)	ee (%)	Ref.
(E)-1,2-diphenyl-1-propene	[Ir(PHOX) (COD)]PF ₆	100	12	50	>99	98	[1]
(E)-2-cyclohexyl-2-butene	Ir-bicyclic pyridine-N,P ligand	100	16	50	>99	97	[3]
(Z)-3,4-dimethyl-2-pentene	Ir-bicyclic pyridine-N,P ligand	100	16	50	>99	93	[3]

S/C = Substrate-to-catalyst ratio

Functionalized Olefins

Rhodium catalysts have a long-standing reputation for excellence in the hydrogenation of functionalized olefins, particularly α -amino acid precursors.

Substrate	Catalyst System	S/C Ratio	Time (h)	Pressure (bar H ₂)	Conversion (%)	ee (%)	Ref.
Methyl (Z)- α -acetamidocinnamate	[Rh(DIPAMP)(COD)]BF ₄	1000	1	3	100	95	[4] [5]
Methyl (Z)- α -acetamidocinnamate	Heterogenized [Rh(diop)(PPh ₃)Cl]	100	2	10	100	57	[6]

Ketones

Both iridium and rhodium catalysts have been successfully employed in the asymmetric transfer hydrogenation of ketones, with performance being highly dependent on the ligand and reaction conditions. A direct comparison in aqueous media has shown rhodium to be more active and enantioselective in some cases.

Substrate	Catalyst System	S/C Ratio	Time (h)	Conversion (%)	ee (%)	TOF (h ⁻¹)	Ref.
Acetophenone	[Rh(Cp)Cl(TsDPEN)]	100	0.5	~100	97	>200 (at pH 7)	[7]
Acetophenone	[Ir(Cp)Cl(TsDPEN)]	100	1	~100	92	~100 (at pH 7)	[7]

TOF = Turnover Frequency

Experimental Protocols

Detailed experimental procedures are crucial for reproducible results. Below are representative protocols for iridium and rhodium-catalyzed asymmetric hydrogenations.

Iridium-Catalyzed Hydrogenation of (E)-1,2-diphenyl-1-propene

This protocol is based on the work of Pfaltz and coworkers.[\[1\]](#)

Catalyst Precursor Preparation: The iridium(I) complex $[\text{Ir}(\text{PHOX})(\text{COD})]\text{PF}_6$ is prepared by reacting $[\text{Ir}(\text{COD})\text{Cl}]_2$ with the corresponding phosphinooxazoline (PHOX) ligand, followed by anion exchange with a non-coordinating anion like PF_6^- .

Hydrogenation Procedure:

- In a glovebox, a Schlenk tube is charged with the iridium catalyst (e.g., 1 mol%).
- The substrate, (E)-1,2-diphenyl-1-propene, is added.
- Anhydrous, degassed solvent (e.g., dichloromethane) is added.
- The Schlenk tube is placed in an autoclave.
- The autoclave is purged with hydrogen gas (3 cycles).
- The reaction is stirred under the desired hydrogen pressure (e.g., 50 bar) at a specific temperature (e.g., 25 °C) for the specified time.
- Upon completion, the pressure is carefully released, and the solvent is removed under reduced pressure.
- The conversion and enantiomeric excess are determined by chiral gas chromatography or high-performance liquid chromatography.

Rhodium-Catalyzed Hydrogenation of Methyl (Z)- α -acetamidocinnamate

This protocol is a general procedure based on established methods for rhodium-catalyzed asymmetric hydrogenation.[5][8]

Catalyst Preparation: The rhodium catalyst is typically prepared in situ by mixing a rhodium precursor, such as $[\text{Rh}(\text{COD})_2]\text{BF}_4$, and a chiral diphosphine ligand (e.g., DIPAMP) in a suitable solvent.

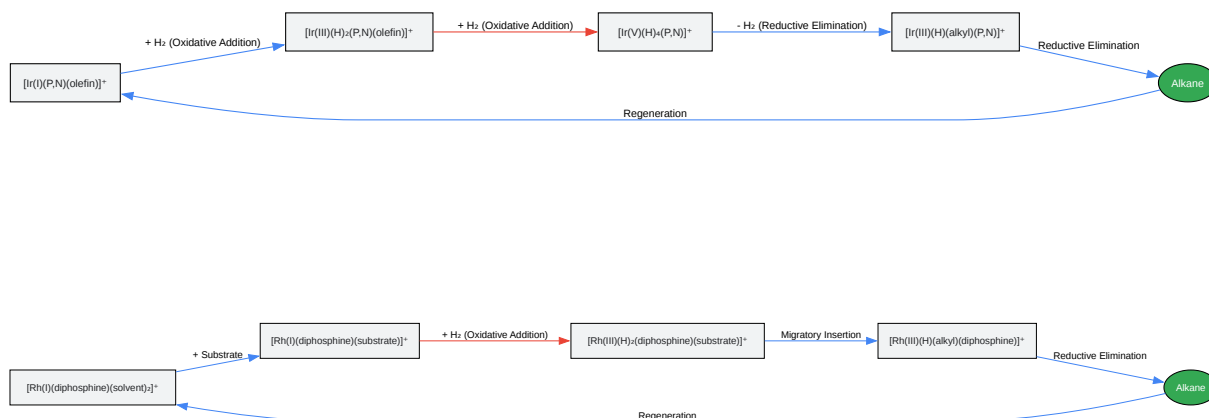
Hydrogenation Procedure:

- In a glovebox, a reaction vessel is charged with the rhodium precursor and the chiral ligand.
- The solvent (e.g., methanol) is added, and the solution is stirred to form the catalyst complex.
- The substrate, methyl (Z)- α -acetamidocinnamate, is added to the solution.
- The vessel is placed in an autoclave.
- The autoclave is purged with hydrogen gas.
- The reaction is stirred under hydrogen pressure (e.g., 3 bar) at room temperature until the reaction is complete.
- The solvent is removed in vacuo.
- The conversion is determined by ^1H NMR spectroscopy, and the enantiomeric excess is determined by chiral HPLC.

Signaling Pathways and Experimental Workflows

Catalytic Cycle of Iridium-Catalyzed Hydrogenation of an Unfunctionalized Olefin

The mechanism of iridium-catalyzed hydrogenation is still a subject of some debate, with evidence for both Ir(I)/Ir(III) and Ir(III)/Ir(V) catalytic cycles. The Ir(III)/Ir(V) cycle is often favored for unfunctionalized olefins.[9][10]



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